molecular formula C11H13NO3 B1588309 (4-Hydroxyphenyl)(morpholino)methanone CAS No. 18137-25-2

(4-Hydroxyphenyl)(morpholino)methanone

Cat. No. B1588309
CAS RN: 18137-25-2
M. Wt: 207.23 g/mol
InChI Key: GJHYHTYGGHFYNN-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(morpholino)methanone, also known as HPM, is a chemical compound with a molecular formula of C11H13NO3. It is a white crystalline powder that is commonly used in scientific research. HPM is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

  • Biomedicine

    • Application : Hydrophobic modification of polysaccharides and the construction and properties of their micelles .
    • Method : Polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
    • Results : Nanomedicine delivery technology plays an important role in modern medicine and has shown good therapeutic effects in scientific research .
  • Sports Medicine

    • Application : Metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide: potential markers for the route of application .
    • Method : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
    • Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
  • Chemical Intermediates

    • Application : An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Artificial Intelligence in Biochemistry

    • Application : Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model .
    • Method : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together . It is a free platform that scientists around the world can use for non-commercial research .
    • Results : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
  • Pharmacology

    • Application : Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis .
    • Method : Molecular dynamics simulations, docking studies, receptor binding assays, and in silico ADMET profiling of LQFM289 before its behavioral and biochemical assessment in mice within the dose range of 5–20 mg/kg .
    • Results : The oral administration of LQFM289 10 mg/kg consistently induced anxiolytic-like behavior of the mice exposed to the open field and light–dark box apparatus without eliciting motor incoordination in the wire, rotarod, and chimney tests .

properties

IUPAC Name

(4-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-3-1-9(2-4-10)11(14)12-5-7-15-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHYHTYGGHFYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428842
Record name (4-Hydroxyphenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)(morpholino)methanone

CAS RN

18137-25-2
Record name (4-Hydroxyphenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
IB Cabral, CV de Lima Moreira, ACC Rodrigues… - Naunyn-Schmiedeberg's …, 2023 - Springer
Trimetozine is used to be indicated for the treatment of mental illnesses, particularly anxiety. The present study provides data on the pharmacological profile of trimetozine derivative …
Number of citations: 1 link.springer.com
EV Buravlev, IY Chukicheva, OG Shevchenko… - Russian Chemical …, 2017 - Springer
Two series of new amide derivatives containing 2,6-diisobornylphenol moiety were synthesized based on 3,5-diisobornyl-4-hydroxybenzoic acid and 4-butylaminomethyl-2,6-…
Number of citations: 12 link.springer.com
JM Robertson, CG Contreras, RB Bates… - Macromolecules, 2011 - ACS Publications
LCP synthesis from 4-hydroxybenzoic acid (HBA) and comonomers involves the formation of phenolic anion end groups at the later stages of polymerization. Model reactions show that …
Number of citations: 2 pubs.acs.org
YX Bo, R **ang, Y Xu, SY Hao, XR Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Serine/threonine protein kinases Aurora A, B, and C play essential roles in cell mitosis and cytokinesis, and a number of Aurora kinase inhibitors have been evaluated in the clinic. …
Number of citations: 11 www.sciencedirect.com
J Li, S He, H Fu, X Chen, M Tang, D Zhang… - Research on Chemical …, 2018 - Springer
Presented here is an efficient one-pot and catalyst-free procedure for the synthesis of amides starting from carboxylic acids and amine/ammonium salts using 2,2-dichloro-1,3-…
Number of citations: 8 link.springer.com

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